molecular formula C16H16BrNO3 B3091581 Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate CAS No. 1217825-93-8

Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate

Cat. No. B3091581
CAS RN: 1217825-93-8
M. Wt: 350.21 g/mol
InChI Key: NFPRBSLAZUWOJI-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate (M(2S,4S)-4-[(6-Br-2-Naph)O]-2-Pyr) is a compound that is widely used in scientific research. It is an important tool for studying the structure and function of biological systems, including enzymes, proteins, and other macromolecules. M(2S,4S)-4-[(6-Br-2-Naph)O]-2-Pyr is a brominated naphthyloxy derivative of pyrrolidinecarboxylate, and is used as a substrate for many enzymes, including those involved in the metabolism of drugs and xenobiotics. It is also used as a reagent in organic synthesis, and as a fluorescent probe for the detection and quantification of various biomolecules.

Scientific Research Applications

M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr is widely used in scientific research. It is used as a substrate for the detection and quantification of various enzymes, including those involved in the metabolism of drugs and xenobiotics. It is also used as a tool to study the structure and function of proteins and other macromolecules. In addition, it is used as a reagent in organic synthesis, and as a fluorescent probe for the detection and quantification of various biomolecules.

Mechanism of Action

M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr is a substrate for many enzymes, including those involved in the metabolism of drugs and xenobiotics. It is believed that the compound binds to the active site of the enzyme, and the enzyme then catalyzes the reaction. The reaction is typically reversible, and the product is either released from the enzyme or further metabolized.
Biochemical and Physiological Effects
M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr has been used in a variety of studies to investigate the biochemical and physiological effects of various drugs and xenobiotics. It has been shown to be a useful tool for studying the structure and function of proteins and other macromolecules. In addition, it has been used to study the effects of various drugs on the metabolism of lipids, carbohydrates, and proteins.

Advantages and Limitations for Lab Experiments

M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr is an effective tool for studying the structure and function of proteins and other macromolecules. It is relatively easy to synthesize and use in laboratory experiments. However, it is not suitable for long-term storage, as it is sensitive to light and heat. In addition, it is not suitable for use in clinical studies, as it is not approved by the FDA for use in humans.

Future Directions

M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr has a wide range of applications in scientific research. Future research could focus on its use as a tool to study the structure and function of proteins and other macromolecules, as well as its potential use as a fluorescent probe for the detection and quantification of various biomolecules. In addition, further research could focus on its use as a reagent in organic synthesis, and its potential use in clinical studies. Finally, future research could focus on its potential use as a tool for the detection and quantification of drugs and xenobiotics in biological samples.

properties

IUPAC Name

methyl (2S,4S)-4-(6-bromonaphthalen-2-yl)oxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-20-16(19)15-8-14(9-18-15)21-13-5-3-10-6-12(17)4-2-11(10)7-13/h2-7,14-15,18H,8-9H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPRBSLAZUWOJI-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170907
Record name L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate

CAS RN

1354486-40-0
Record name L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354486-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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